

# An In-depth Technical Guide to Ethionamide-d3: Chemical Properties and Structure

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## Compound of Interest

Compound Name: Ethionamide-d3

Cat. No.: B10821939

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This technical guide provides a comprehensive overview of the chemical properties and structure of **Ethionamide-d3**, a deuterated analog of the second-line antitubercular drug Ethionamide. This document is intended for researchers, scientists, and drug development professionals engaged in tuberculosis research and drug metabolism studies.

## Introduction

**Ethionamide-d3** is a stable isotope-labeled version of Ethionamide, where three hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for the quantification of Ethionamide in biological matrices using mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) [1][2]. The increased mass of **Ethionamide-d3** allows for its clear differentiation from the unlabeled drug in mass spectra, ensuring accurate and precise quantification in pharmacokinetic and metabolic studies.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **Ethionamide-d3** are summarized in the tables below. It is important to note that while specific experimental data for some physical properties of the deuterated compound are not readily available in the literature, the properties

of the unlabeled parent compound, Ethionamide, serve as a very close reference. The substitution of hydrogen with deuterium typically has a minimal effect on the bulk physical properties of a molecule.

Table 1: Chemical Identification of **Ethionamide-d3**

Property	Value
IUPAC Name	2-(ethyl-2,2,2-d3)pyridine-4-carbothioamide
Synonyms	2-Ethyl-4-pyridinecarbothioamide-d3, 2-Ethylthioisonicotinamide-d3
CAS Number	2748267-66-3[1]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> D <sub>3</sub> N <sub>2</sub> S
Molecular Weight	169.29 g/mol
SMILES	<chem>NC(C1=CC=NC(CC([2H])([2H])[2H])=C1)=S[1]</chem>
InChI	InChI=1S/C8H10N2S/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11)/i1D3[1]

Table 2: Physical Properties of **Ethionamide-d3** and Ethionamide

Property	Ethionamide-d3	Ethionamide (for reference)
Physical State	Solid	Yellow crystalline powder
Melting Point	Data not available	164-166 °C (decomposes)[3]
Solubility	Soluble in DMSO and Methanol[1]	Sparingly soluble in water and ether; soluble in methanol, ethanol, and acetone

## Chemical Structure

The chemical structure of **Ethionamide-d3** is identical to that of Ethionamide, with the exception of the three deuterium atoms on the terminal methyl group of the ethyl substituent at the 2-position of the pyridine ring.

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Caption: Chemical structure of **Ethionamide-d3**.

## Experimental Protocols

### Synthesis of Ethionamide-d3

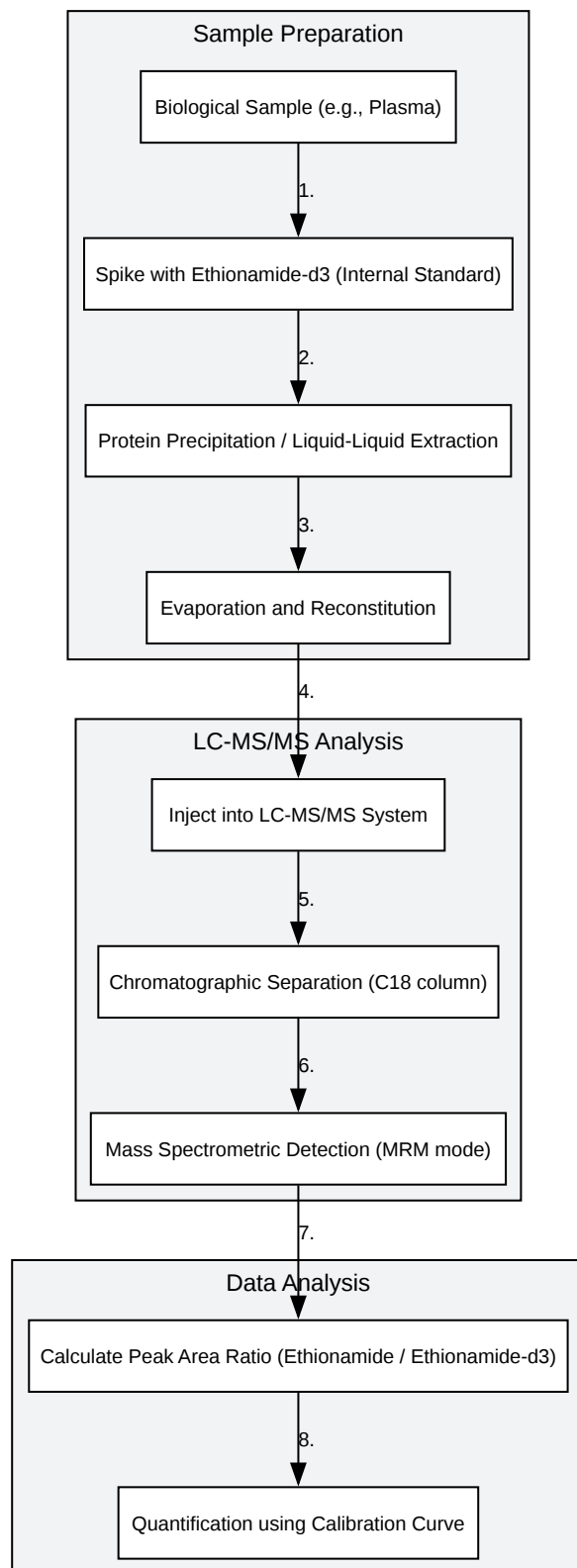
While a specific, detailed experimental protocol for the synthesis of **Ethionamide-d3** is not widely published, a general approach for the synthesis of deuterated prothionamide, a closely related analog, has been described. This method can be adapted for **Ethionamide-d3**. The synthesis would likely involve the use of a deuterated ethylating agent to introduce the trideuteromethyl group onto the pyridine ring precursor. For instance, a synthetic route could start from 4-cyanopyridine, which is then ethylated using a deuterated ethyl halide (e.g., iodoethane-d3). The resulting 2-(ethyl-d3)-4-cyanopyridine can then be converted to the thioamide by reaction with hydrogen sulfide in the presence of a base.

A reported synthesis of a related compound, [1-14C]Ethionamide, started from 2-ethylpyridine and sodium [14C]cyanide, followed by conversion to the thioamide. A similar strategy could be employed for **Ethionamide-d3**, using deuterated precursors.

## Analytical Methodology

**Ethionamide-d3** is primarily used as an internal standard in LC-MS/MS methods for the quantification of Ethionamide in biological samples, such as plasma. A general experimental protocol for such an analysis is outlined below.

## Experimental Workflow: Quantification of Ethionamide using **Ethionamide-d3** as an Internal Standard



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Caption: Workflow for Ethionamide quantification using LC-MS/MS.

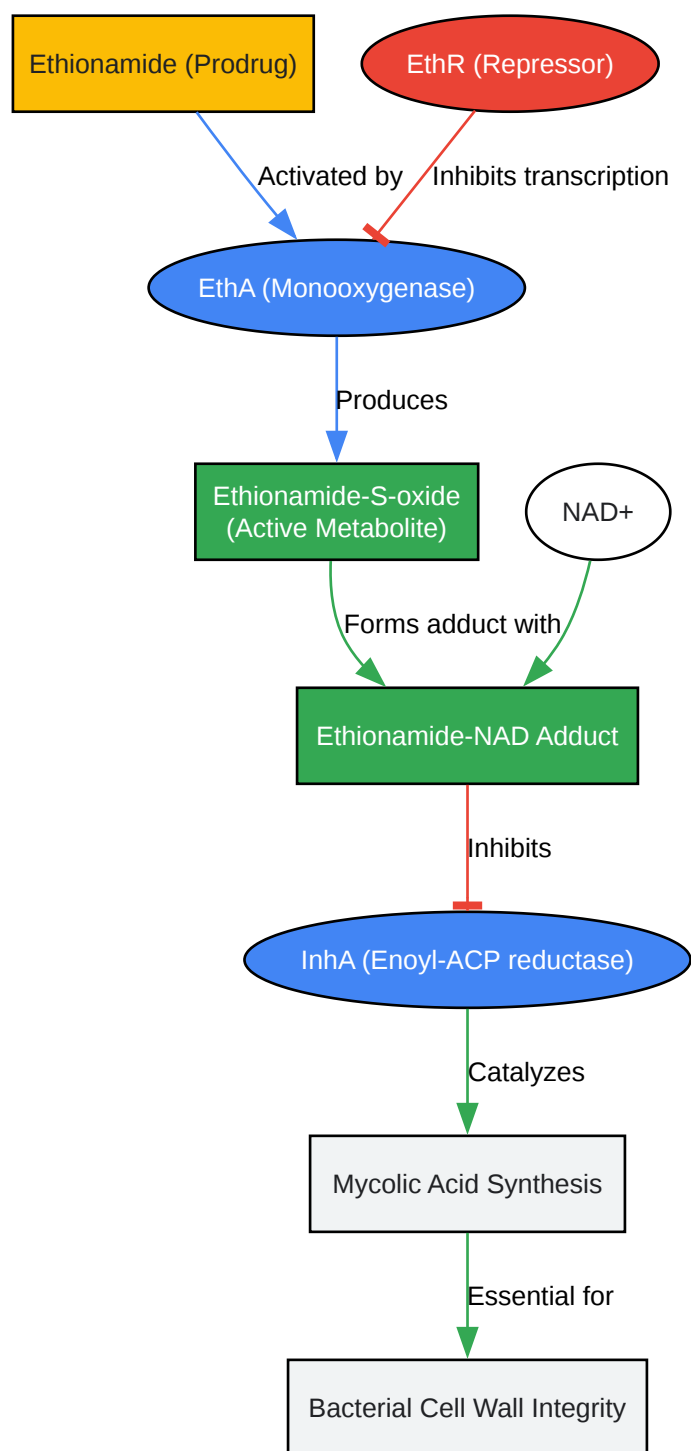
Detailed Steps:

- **Sample Preparation:** A known amount of **Ethionamide-d3** solution is added to the biological sample. The proteins are then precipitated using a solvent like acetonitrile. Alternatively, liquid-liquid extraction can be employed to isolate the analyte and the internal standard.
- **Chromatographic Separation:** The extracted sample is injected into a liquid chromatograph, typically equipped with a C18 reversed-phase column. A mobile phase gradient is used to separate Ethionamide and **Ethionamide-d3** from other matrix components.
- **Mass Spectrometric Detection:** The eluent from the LC column is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Ethionamide and **Ethionamide-d3** are monitored for selective and sensitive detection.
- **Quantification:** A calibration curve is generated by analyzing samples with known concentrations of Ethionamide and a fixed concentration of **Ethionamide-d3**. The concentration of Ethionamide in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

## Mechanism of Action and Bioactivation of Ethionamide

Ethionamide is a prodrug that requires bioactivation within Mycobacterium tuberculosis to exert its antibacterial effect. The bioactivation pathway is a critical area of study for understanding its efficacy and the mechanisms of drug resistance.

Signaling Pathway: Bioactivation of Ethionamide



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Caption: Bioactivation pathway of Ethionamide in *M. tuberculosis*.

The bioactivation of Ethionamide is initiated by the mycobacterial enzyme EthA, a flavin monooxygenase. EthA is negatively regulated by the transcriptional repressor EthR. EthA

catalyzes the oxidation of Ethionamide to an active sulfoxide metabolite.[4] This reactive intermediate then forms a covalent adduct with NAD<sup>+</sup>, which in turn inhibits the enoyl-acyl carrier protein (ACP) reductase, InhA.[3] InhA is a key enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall synthesis, leading to bacterial cell death. Mutations in the ethA or inhA genes are common mechanisms of resistance to Ethionamide.

## Conclusion

**Ethionamide-d3** is an indispensable tool for the accurate and reliable quantification of Ethionamide in preclinical and clinical research. Its chemical and physical properties are nearly identical to its unlabeled counterpart, making it an ideal internal standard. A thorough understanding of its properties, analytical methodologies, and the bioactivation pathway of the parent drug is crucial for researchers in the field of tuberculosis drug development and pharmacology. This guide provides a foundational resource to support these research endeavors.

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